molecular formula C19H23NO6 B171722 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 197574-95-1

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No. B171722
M. Wt: 361.4 g/mol
InChI Key: PJTVPDFSOUPHFE-FVVUREQNSA-N
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Description

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound with pronounced antiviral characteristics . It holds significant promise in impeding the propagation of influenza A and HIV, among other viruses . The compound has a molecular formula of C19H23NO6 and a molecular weight of 361.39 .


Molecular Structure Analysis

The molecular structure of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is represented by the SMILES string: CC(=O)N[C@@H]1C@HCO)O)O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.

Scientific Research Applications

Synthesis of Potential Therapies

Researchers have synthesized various glycosides, including those similar to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," for potential antitumor activities. For instance, the synthesis and evaluation of diosgenyl glycosides, incorporating D-glucosamine residues, showed promising antitumor activities by inducing apoptosis in B cell chronic leukemia, highlighting the application of glycoside derivatives in cancer therapy research (Myszka et al., 2003).

Development of Enzyme Inhibitors

The construction of hyaluronan trisaccharide analogues represents another significant application area. These analogues have been synthesized for potential use as hyaluronic acid synthases inhibitors, which could play a crucial role in developing treatments for diseases where hyaluronan synthesis is a factor (Guo, 2009).

Glycosylation Methodologies

In the realm of synthetic chemistry, "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside" related compounds have been utilized in sophisticated glycosylation procedures. These methodologies facilitate the synthesis of complex glycosides and oligosaccharides, proving essential for studying carbohydrate-based interactions in biological systems (Pertel et al., 2018).

Surface Activity and Surfactant Development

Research into novel sugar-based surfactants has led to the synthesis of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides. These compounds, which share a structural framework with "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," exhibit significant surface activity and improved water solubility, indicating their potential as novel surfactants in various applications (Ji et al., 2017).

Conformational Studies and Molecular Design

The study of 6-C-methyl-substituted 2-acetamido-2-deoxy-β-D-glucopyranosides, which are structurally related to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," has provided insights into the conformational preferences of these molecules. Such studies are crucial for understanding the physical chemistry underpinning the biological activity of glycosides and for the rational design of new molecules (Achkar et al., 2005).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(naphthalen-2-ylmethoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-11(22)20-16-18(24)17(23)15(9-21)26-19(16)25-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-19,21,23-24H,9-10H2,1H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVPDFSOUPHFE-FVVUREQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457103
Record name 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

CAS RN

197574-95-1
Record name 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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